

Application Notes & Protocols: Formulation of Topical Creams with Standardized Comfrey Extract

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Compound of Interest

Compound Name: *Comfrey*

Cat. No.: *B1233415*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Comfrey (*Symphytum officinale* L.) has a long history of use in traditional medicine for its anti-inflammatory, analgesic, and wound-healing properties.[1] These therapeutic effects are primarily attributed to its key bioactive compounds, allantoin and rosmarinic acid.[1] Allantoin promotes tissue regeneration and cell proliferation, while rosmarinic acid provides potent anti-inflammatory and antioxidant effects.[2][3] The primary mechanism for its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.

This document provides detailed protocols for the formulation of a stable and effective oil-in-water (O/W) topical cream containing a standardized, pyrrolizidine alkaloid (PA)-free **comfrey** root extract. It also outlines methodologies for the quality control of the extract and the evaluation of the final product's safety and efficacy.

Preparation and Standardization of Comfrey Root Extract

The primary challenge in utilizing **comfrey** is the presence of potentially hepatotoxic pyrrolizidine alkaloids (PAs) in the root.[4][5] The following protocol describes the preparation of

a hydroalcoholic extract with a subsequent step for PA removal, ensuring a safe active pharmaceutical ingredient (API).

Protocol: PA-Free Hydroalcoholic Comfrey Root Extract

Objective: To produce a liquid **comfrey** root extract (DER 2:1) with non-detectable levels of pyrrolizidine alkaloids, standardized for allantoin and rosmarinic acid content.

Materials:

- Dried, coarsely powdered **comfrey** root (*Symphytum officinale*)
- Ethanol (96%)
- Purified Water
- Strong Cation-Exchange (SCX) Resin
- Rotary Evaporator
- Filtration apparatus (coarse and fine filters)

Procedure:

- Extraction:
 1. Macerate 2 kg of dried, powdered **comfrey** root in a solution of 60% (v/v) ethanol in water at a 1:5 drug-to-solvent ratio.
 2. Store the mixture in a sealed, dark container at room temperature (approx. 20°C) for 12 days, with occasional agitation.[\[6\]](#)
 3. After the maceration period, filter the mixture through a coarse filter to separate the marc (solid plant material) from the liquid extract. Press the marc to recover the maximum amount of liquid.
- Pyrrolizidine Alkaloid (PA) Removal:

1. Combine all liquid fractions and pass the extract through a column packed with a pre-activated strong cation-exchange resin.[6] PAs, which are alkaloids, will bind to the resin.
 2. Collect the PA-free eluate. Perform a quality control check via LC-MS/MS to confirm the absence of major PAs like lycopsamine, intermedine, and their acetylated forms.
- Concentration and Standardization:
 1. Concentrate the PA-free extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to achieve a final drug-to-extract ratio (DER) of 2:1.[6]
 2. Adjust the final extract with 20% aqueous ethanol if necessary.[6]
 3. Quantify the concentration of allantoin and rosmarinic acid using the HPLC method described in Section 3.1. The extract is considered standardized if the active compounds fall within a pre-defined range (e.g., 0.6-4.7% allantoin, >0.1% rosmarinic acid).[1]

Quality Control of Standardized Extract

Protocol: HPLC Quantification of Allantoin and Rosmarinic Acid

Objective: To simultaneously quantify the concentration of allantoin and rosmarinic acid in the standardized **comfrey** extract.

Instrumentation & Materials:

- HPLC system with UV-Vis or DAD detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
- Allantoin and Rosmarinic Acid reference standards
- Acetonitrile (HPLC grade)
- Formic Acid (LC-MS grade)
- Water (HPLC grade)

Chromatographic Conditions:

Parameter	Condition for Allantoin Analysis[2][7]	Condition for Rosmarinic Acid Analysis[6]
Column	Rezex RPM-Organic Acid Aminex HPX-87H (300 x 7.8 mm)	C18 Reverse Phase (e.g., Phenomenex Synergi-Hydro-RP)
Mobile Phase	Isocratic: 0.005 N Sulfuric Acid	Gradient: A) Water + 0.1% Formic Acid, B) Acetonitrile + 0.1% Formic Acid
Flow Rate	0.6 mL/min	1.0 mL/min
Column Temp.	40°C	Ambient (or 25°C)
Detection	195 nm	280 nm or 330 nm
Injection Volume	20 µL	10 µL

Note: For simultaneous analysis, a gradient method on a C18 column is required, starting with high aqueous phase for allantoin elution and increasing organic phase for rosmarinic acid. A diode-array detector (DAD) is ideal to monitor both wavelengths.

Sample Preparation:

- Accurately weigh a sample of the liquid extract.
- Dilute with the initial mobile phase to a concentration within the calibration curve range.
- Filter through a 0.45 µm syringe filter before injection.

Calibration:

- Prepare stock solutions of allantoin and rosmarinic acid reference standards in methanol or mobile phase.
- Create a series of dilutions to generate a 5-point calibration curve.

- Calculate the concentration in the extract sample by interpolating its peak area against the standard curve.

Expected Bioactive Compound Concentrations

The following table summarizes typical concentrations of key bioactive compounds found in **comfrey** root extracts.

Bioactive Compound	Typical Concentration Range (mg/g Dry Weight)	Reference(s)
Allantoin	15.14 - 36.46 mg/g	[2] [8]
Rosmarinic Acid	~2.0 mg/g (0.2%)	[1]

Formulation of Topical O/W Cream

The following protocol details the formulation of a 10% **comfrey** extract cream, a concentration shown to be effective in clinical studies.[\[9\]](#)

Protocol: Oil-in-Water (O/W) Cream Formulation (100g Batch)

Objective: To formulate a stable, homogenous, and aesthetically pleasing O/W cream containing 10% standardized **comfrey** extract.

Formulation Table:

Phase	Ingredient	Function	% (w/w)	Amount (g)
Oil Phase (A)	Stearic Acid	Emulsifier, Thickener	12.0	12.0
Cetyl Alcohol	Emollient, Thickener	3.0	3.0	68.8
Almond Oil	Emollient	5.0	5.0	
Aqueous Phase (B)	Purified Water	Solvent	68.8	
Glycerin	Humectant	5.0	5.0	10.0
Triethanolamine	Neutralizing Agent	1.0	1.0	
Methylparaben	Preservative	0.2	0.2	
Active/Cool-down Phase (C)	Standardized Comfrey Extract	Active Ingredient	10.0	10.0
Phenoxyethanol	Preservative	0.5	0.5	q.s.
Fragrance	Fragrance	q.s.	q.s.	

Procedure:

- Preparation of Phases:
 - In a suitable vessel, combine all ingredients of the Oil Phase (A). Heat to 75°C with gentle stirring until all components are melted and homogenous.[\[10\]](#)
 - In a separate vessel, combine the water, glycerin, and methylparaben of the Aqueous Phase (B). Heat to 75°C with stirring until all solids are dissolved.[\[10\]](#) Add the triethanolamine to this phase.
- Emulsification:

- Slowly add the Aqueous Phase (B) to the Oil Phase (A) with continuous, moderate-speed stirring.^[10]
- Maintain mixing until the emulsion cools and thickens. Avoid incorporating excessive air.
- Addition of Active Phase:
 - When the emulsion has cooled to below 40°C, add the Standardized **Comfrey** Extract (Phase C) and any other cool-down ingredients (preservatives, fragrance).
 - Continue to stir slowly until the cream is completely homogenous.
- Final Quality Checks:
 - Measure the final pH of the cream (target: 5.5 - 6.5).
 - Package in appropriate, inert containers.

Safety and Efficacy Evaluation

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To assess the potential cytotoxicity of the standardized extract and final cream formulation on human keratinocytes (HaCaT).

Materials:

- HaCaT (human keratinocyte) cell line
- DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Microplate reader (570 nm)

Procedure:

- Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1×10^5 cells/mL and incubate for 24 hours at 37°C, 5% CO₂.[\[11\]](#)
- Treatment:
 - Prepare serial dilutions of the **comfrey** extract and the cream base (solubilized in DMSO/media) at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).[\[12\]](#)
 - Remove the old media from the cells and add 100 µL of the treatment dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
 - Incubate for 24-48 hours.
- MTT Addition:
 - After incubation, remove the treatment media and add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[\[13\]](#)
 - Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
- Solubilization and Reading:
 - Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[\[13\]](#)
 - Read the absorbance at 570 nm using a microplate reader.
- Calculation:
 - Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100.
 - Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). An IC₅₀ value > 100 µg/mL is generally considered non-cytotoxic for initial screening.[\[14\]](#)

Protocol: In Vitro Anti-Inflammatory Activity

Objective: To determine the ability of the **comfrey** extract to reduce the production of pro-inflammatory cytokines (TNF- α , IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- RAW 264.7 (murine macrophage) cell line
- Lipopolysaccharide (LPS) from E. coli
- Commercial ELISA kits for mouse TNF- α and IL-6
- Dexamethasone (positive control)

Procedure:

- Cell Culture and Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5×10^5 cells/well and allow them to adhere overnight.
- Pre-treatment: Treat the cells with various non-toxic concentrations of the standardized **comfrey** extract (determined from the MTT assay) for 1-2 hours.
- Inflammatory Stimulation: Add LPS (1 $\mu\text{g/mL}$) to all wells except the negative control to induce an inflammatory response.[\[15\]](#)
- Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
- Cytokine Measurement:
 - Collect the cell culture supernatant from each well.
 - Quantify the concentration of TNF- α and IL-6 in the supernatant using commercial ELISA kits, following the manufacturer's instructions.[\[16\]](#)
- Analysis: Compare the cytokine levels in the **comfrey**-treated groups to the LPS-only group (positive control for inflammation). Dexamethasone should be used as a reference anti-inflammatory drug. Calculate the percentage inhibition of cytokine release.

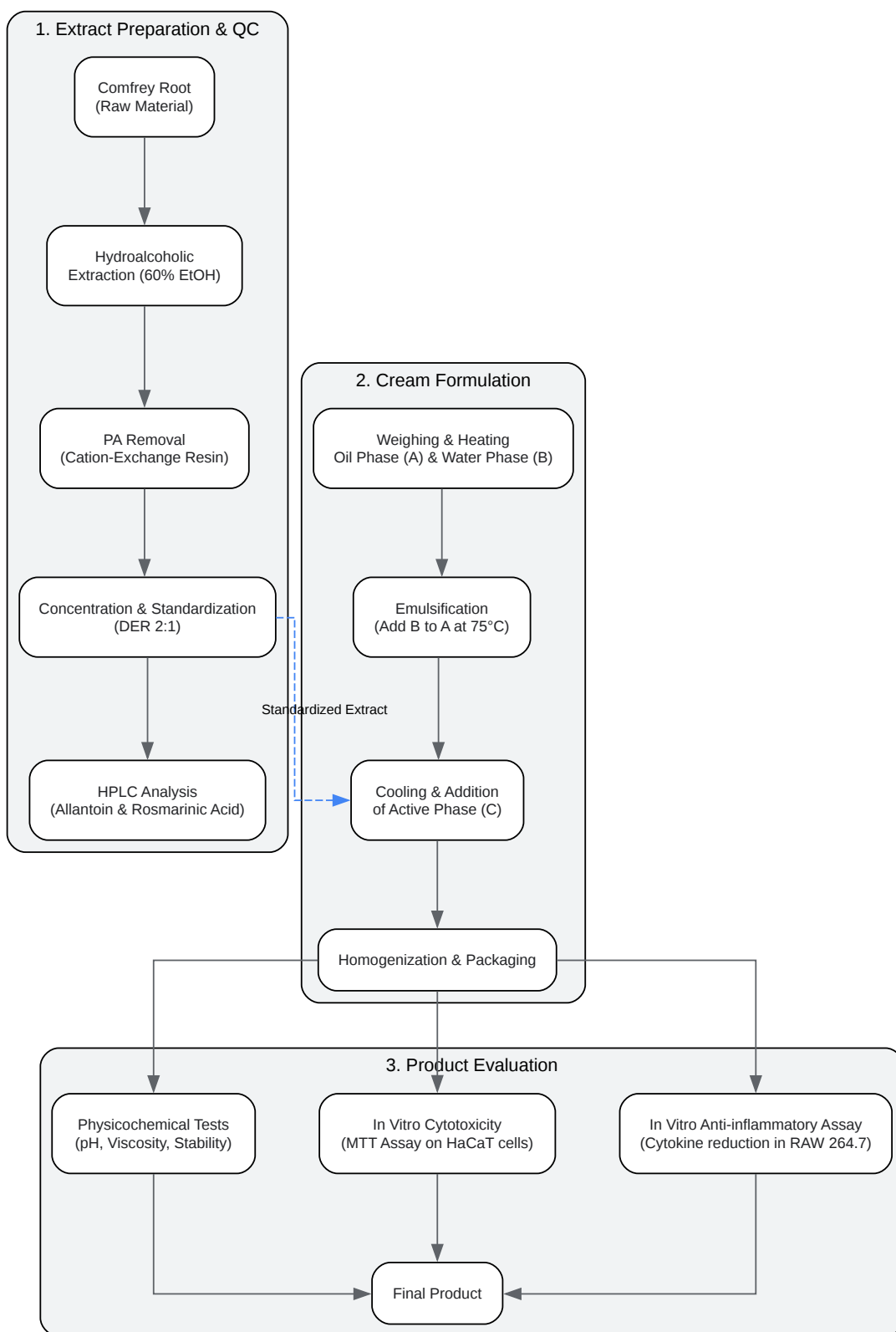
Clinical Efficacy Data Summary

Clinical trials have demonstrated the efficacy of topical **comfrey** creams for various indications.

Indication / Study Design	Comfrey Cream Concentration	Key Finding	Reference(s)
Fresh Abrasions (Randomized, Controlled)	10%	50% wound healing rate was reached 0.9 days earlier compared to a 1% comfrey cream.	[9]
Ankle Sprains (Randomized, Placebo-Controlled)	10%	Significantly superior to placebo in reducing pain, swelling, and improving mobility.	[17]
Painful Osteoarthritis of the Knee (Placebo-Controlled)	10% and 20%	Significantly reduced pain and stiffness and improved physical function compared to placebo.	[18]
Acute Back Pain (Placebo-Controlled)	Not specified	Pain intensity decreased by ~33% within 1 hour of application, significantly faster than placebo.	[17]

Visualizations: Workflows and Signaling Pathways

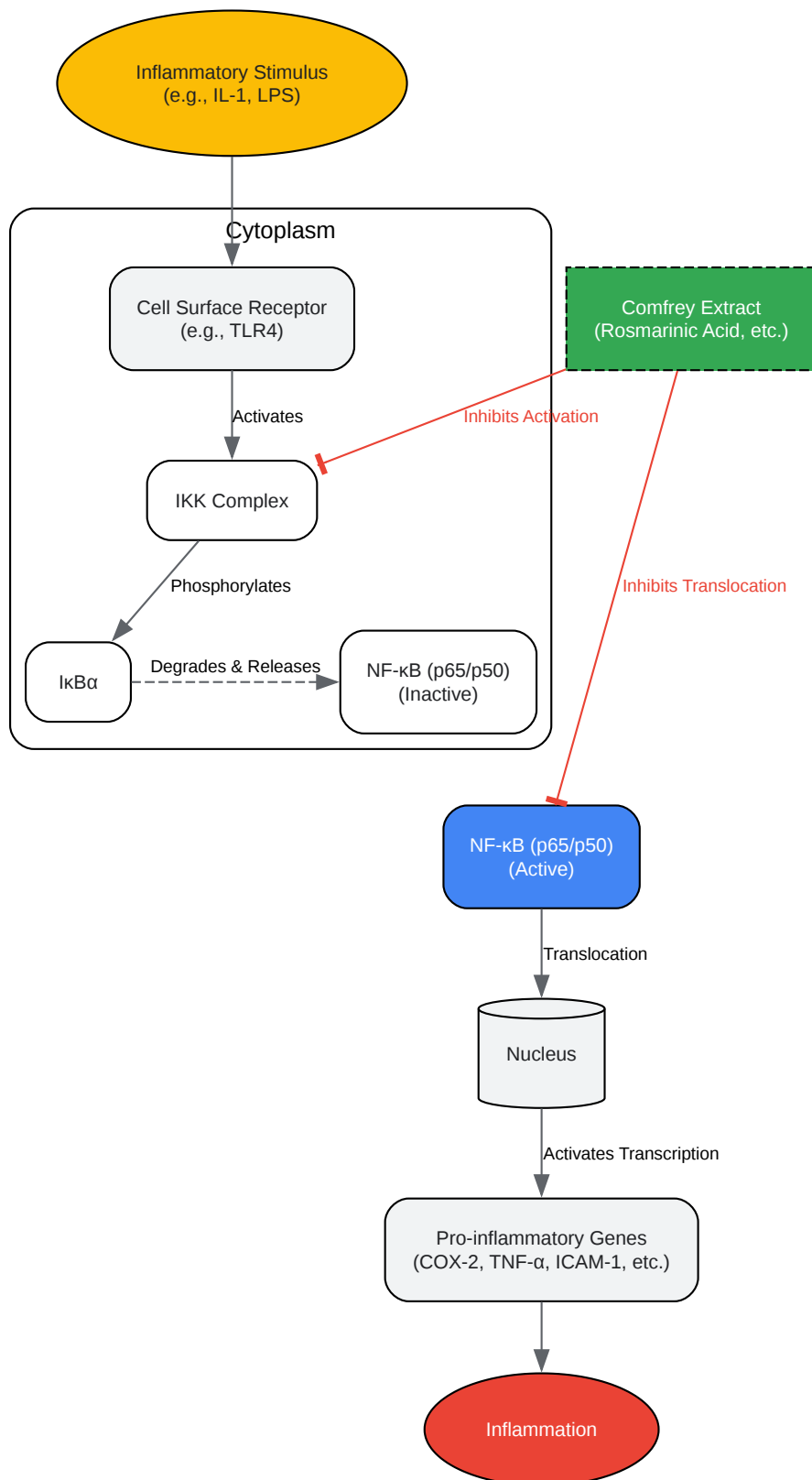
Experimental Workflow Diagram



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Caption: Experimental workflow from raw material to final product evaluation.

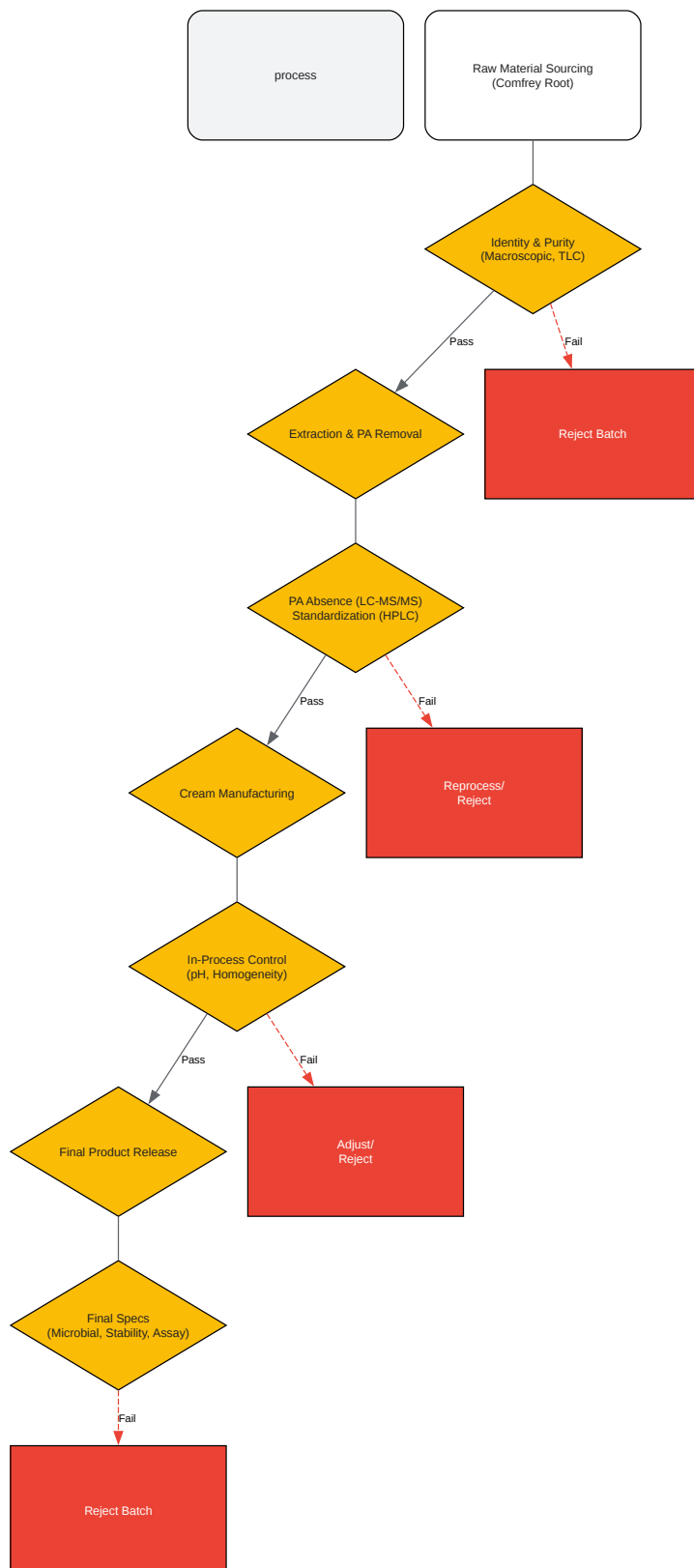
NF- κ B Signaling Pathway Inhibition by Comfrey Extract



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Caption: **Comfrey** extract inhibits inflammation by targeting the NF- κ B pathway.

Quality Control Checkpoints



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Caption: Key quality control checkpoints in the manufacturing process.

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